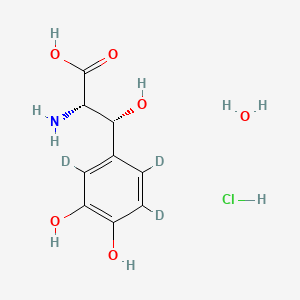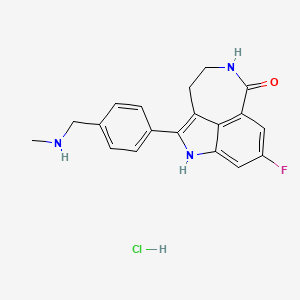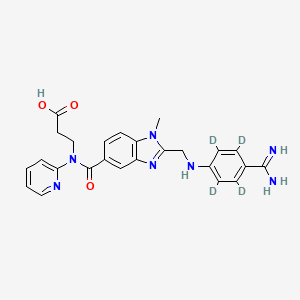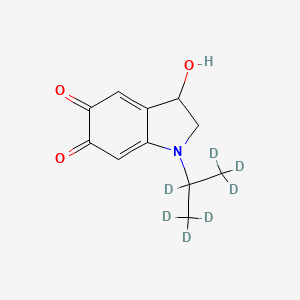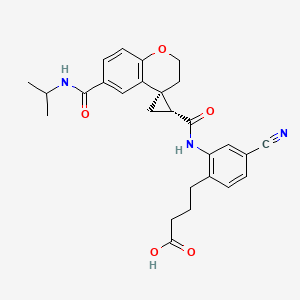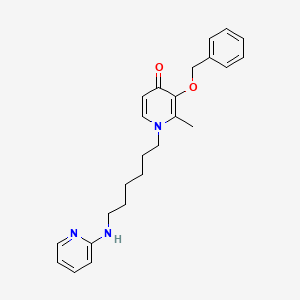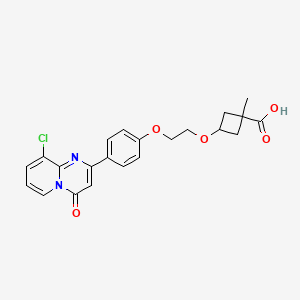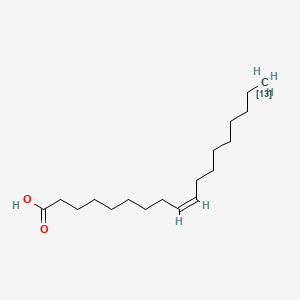
Metergoline-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metergoline-d5 is a deuterated form of metergoline, an ergot alkaloid. Metergoline is known for its role as a prolactin inhibitor and is used in the treatment of hyperprolactinemia and to suppress lactation. It acts as a ligand for serotonin and dopamine receptors, making it a valuable compound in neuropharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of metergoline-d5 involves the incorporation of deuterium atoms into the metergoline molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may involve the following steps:
Starting Material: The synthesis begins with the appropriate ergoline derivative.
Deuteration: Deuterium atoms are introduced using deuterated reagents such as deuterated acids or bases.
Purification: The final product is purified using techniques such as chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Metergoline-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Metergoline-d5 has a wide range of scientific research applications, including:
Neuropharmacology: Used to study the effects of serotonin and dopamine receptor ligands.
Endocrinology: Investigated for its role in prolactin inhibition and related hormonal studies.
Psychiatry: Explored as a potential treatment for psychiatric disorders such as schizophrenia and seasonal affective disorder.
Analytical Chemistry: Utilized as an internal standard in mass spectrometry due to its deuterated nature.
Wirkmechanismus
Metergoline-d5 exerts its effects by acting as an antagonist at various serotonin receptor subtypes and as an agonist at dopamine receptors. It inhibits the release of prolactin by binding to dopamine receptors in the pituitary gland. The molecular targets include serotonin receptors (5-HT1A, 5-HT1B, 5-HT2A) and dopamine receptors (D2) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocriptine: Another ergot alkaloid used as a prolactin inhibitor.
Cabergoline: A dopamine agonist with similar prolactin-inhibiting properties. 3
Eigenschaften
Molekularformel |
C25H29N3O2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate |
InChI |
InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1/i3D,4D,5D,7D,8D |
InChI-Schlüssel |
WZHJKEUHNJHDLS-JOVUSLCDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)NC[C@@H]2C[C@H]3[C@@H](CC4=CN(C5=CC=CC3=C45)C)N(C2)C)[2H])[2H] |
Kanonische SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





